PI3K-IN-26

Description

Properties

Molecular Formula |

C21H18N6OS |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

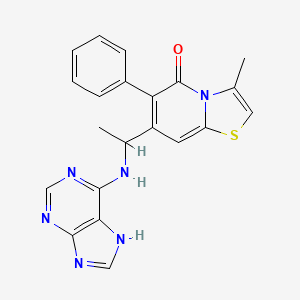

3-methyl-6-phenyl-7-[1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyridin-5-one |

InChI |

InChI=1S/C21H18N6OS/c1-12-9-29-16-8-15(17(21(28)27(12)16)14-6-4-3-5-7-14)13(2)26-20-18-19(23-10-22-18)24-11-25-20/h3-11,13H,1-2H3,(H2,22,23,24,25,26) |

InChI Key |

GGFMIRIKNCYXKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC2=CC(=C(C(=O)N12)C3=CC=CC=C3)C(C)NC4=NC=NC5=C4NC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PI3K Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a specific molecule designated "PI3K-IN-26" is limited. This guide provides a comprehensive overview of the mechanism of action for Phosphoinositide 3-kinase (PI3K) inhibitors, leveraging data from well-characterized compounds to illustrate the principles of their function, evaluation, and therapeutic targeting.

Introduction to the PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[1][2][3][4] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2][5][6]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface.[7][8][9][10] This leads to the recruitment and activation of PI3K, a family of lipid kinases. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8][9] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[6][11][12] This recruitment to the plasma membrane allows for the phosphorylation and activation of AKT by phosphoinositide-dependent kinase-1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[6][13]

Once activated, AKT phosphorylates a wide array of downstream substrates, leading to the modulation of numerous cellular functions. A key downstream effector of AKT is the mammalian target of rapamycin (mTOR), which, as part of the mTORC1 complex, plays a central role in protein synthesis and cell growth.[3][12] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[9][13]

Classes of PI3K Inhibitors

PI3K inhibitors are broadly classified based on their selectivity for the different isoforms of the PI3K catalytic subunit, p110.

-

Pan-PI3K Inhibitors: These compounds target multiple or all four Class I PI3K isoforms (α, β, γ, δ).[1][5] Buparlisib (BKM120) and Copanlisib are examples of pan-PI3K inhibitors.[1][5] While they offer broad inhibition of the pathway, they can also be associated with a higher incidence of off-target and on-target toxicities due to the diverse physiological roles of the different PI3K isoforms.[1]

-

Isoform-Specific PI3K Inhibitors: These inhibitors are designed to selectively target one or two specific PI3K isoforms.[5] This approach aims to provide a wider therapeutic window and reduce toxicity by targeting the isoform most relevant to a specific cancer type.[5] For instance, Alpelisib (BYL719) is an inhibitor of the p110α isoform, Idelalisib targets p110δ, and Duvelisib inhibits both p110δ and p110γ.[5]

-

Dual PI3K/mTOR Inhibitors: These molecules inhibit both PI3K and mTOR kinases.[14] This dual-targeting strategy is intended to provide a more complete blockade of the pathway, as mTOR is a critical downstream effector.[14]

Quantitative Data: Inhibitor Potency and Selectivity

The following table summarizes representative quantitative data for several well-characterized PI3K inhibitors. The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

| Compound | Type | PI3Kα (IC50 nM) | PI3Kβ (IC50 nM) | PI3Kδ (IC50 nM) | PI3Kγ (IC50 nM) | mTOR (IC50 nM) |

| Buparlisib | Pan-PI3K | 52 | 166 | 116 | 262 | >1000 |

| Copanlisib | Pan-PI3K | 0.5 | 3.7 | 0.7 | 6.4 | - |

| Alpelisib | α-specific | 5 | 1200 | 290 | 250 | - |

| Idelalisib | δ-specific | 8600 | 5600 | 2.5 | 89 | - |

| Dactolisib | Dual PI3K/mTOR | 9.3 | 35 | 8.3 | 21 | 2.6 |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform.

Objective: To determine the IC50 value of a test compound against specific PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

-

PIP2 substrate

-

ATP (with a radioactive label, e.g., [γ-³²P]ATP, or a fluorescent analog)

-

Test compound (e.g., this compound)

-

Kinase buffer

-

Stop solution

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a reaction plate, add the kinase buffer, the specific PI3K isoform, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and labeled ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution.

-

Separate the phosphorylated product (PIP3) from the unreacted ATP. This can be achieved through methods like filtration or chromatography.

-

Quantify the amount of labeled PIP3 using a scintillation counter or a fluorescence plate reader.

-

Plot the percentage of kinase activity against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Phospho-AKT

This cell-based assay assesses the ability of a compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of its downstream target, AKT.

Objective: To evaluate the effect of a test compound on the phosphorylation of AKT in a cancer cell line.

Materials:

-

Cancer cell line known to have an active PI3K pathway (e.g., MCF-7, U87MG)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, and an antibody for a loading control (e.g., anti-β-actin)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

-

Lyse the cells using a lysis buffer to extract total protein.

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-AKT.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total AKT and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phospho-AKT.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention for PI3K inhibitors.

Experimental Workflow for Inhibitor Characterization

Caption: A typical workflow for the preclinical characterization of a novel PI3K inhibitor.

References

- 1. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 13. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of a Representative PI3K Inhibitor: PI3K-IN-26

Disclaimer: The compound "PI3K-IN-26" is a representative molecule based on publicly available scientific literature on Phosphoinositide 3-kinase (PI3K) inhibitors. The data and synthesis protocols presented are illustrative and compiled from established research in the field.

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making PI3K an attractive target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of a representative PI3K inhibitor, herein referred to as this compound, a compound exemplifying the morpholinopyrimidine scaffold common to many PI3K inhibitors.[4][5]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade.[1] Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[7] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and ultimately promoting cell growth and survival.[8]

Synthesis of this compound

The synthesis of this compound, a 2-amino-N-(1-(3-fluorophenyl)-1H-indazol-5-yl)-5-methylpyrimidine-4-carboxamide, can be achieved through a multi-step process, drawing upon established synthetic methodologies for similar heterocyclic compounds.[9][10][11] The general strategy involves the sequential construction of the pyrimidine and indazole moieties followed by their coupling.

A plausible synthetic route would begin with the synthesis of a substituted pyrimidine core. For instance, a fluorinated pyrimidine can be synthesized from an amidine hydrochloride and a β-fluoroenolate salt under mild conditions.[12] The indazole portion can be prepared through established methods for indazole synthesis. The final key step would involve an amide coupling reaction between the pyrimidine carboxylic acid and the indazole amine to yield the final product.

Quantitative Biological Data

The inhibitory activity of this compound against various Class I PI3K isoforms and mTOR is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes hypothetical IC50 values for this compound, which are representative of a pan-PI3K inhibitor.[13]

| Target | IC50 (nM) |

| PI3Kα | 5 |

| PI3Kβ | 15 |

| PI3Kδ | 8 |

| PI3Kγ | 25 |

| mTOR | 150 |

Experimental Protocols

In Vitro Kinase Assay Protocol to Determine IC50 Values:

The inhibitory potency of this compound against PI3K isoforms can be determined using a lipid kinase assay.[14]

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

PI(4,5)P2 substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

This compound (or other test compounds)

-

Nitrocellulose membrane

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a reaction plate, combine the recombinant PI3K enzyme, PI(4,5)P2 substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution.

-

Spot the reaction mixture onto a nitrocellulose membrane to capture the phosphorylated lipid product.

-

Wash the membrane to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion

The development of potent and selective PI3K inhibitors remains a significant focus in cancer drug discovery. This guide has provided a representative overview of the discovery and synthesis of a hypothetical PI3K inhibitor, this compound. The methodologies and data presented are based on established principles in medicinal chemistry and cancer biology, offering a foundational understanding for researchers and drug development professionals in this field. Further research into novel scaffolds and the optimization of selectivity and pharmacokinetic properties will continue to advance the development of next-generation PI3K inhibitors for the treatment of cancer and other diseases.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PI3K – From the Bench to the Clinic and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Selectivity Profile of a Representative PI3K Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, "PI3K-IN-26" is not a publicly documented phosphoinositide 3-kinase (PI3K) inhibitor. Therefore, this guide provides a representative target selectivity profile and associated methodologies for a hypothetical PI3K inhibitor, synthesized from established principles in the field of kinase inhibitor development.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention.[2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.[3] Developing isoform-selective inhibitors is a key goal in the field to maximize therapeutic efficacy while minimizing off-target toxicities.[4]

This guide outlines the target selectivity profile of a hypothetical PI3K inhibitor, herein referred to as "PI3K-IN-XX," and provides detailed experimental protocols for its characterization.

Data Presentation: Target Selectivity Profile of PI3K-IN-XX

The following table summarizes the in vitro inhibitory potency (IC50) of PI3K-IN-XX against the four Class I PI3K isoforms and a panel of other related kinases to determine its selectivity. Lower IC50 values indicate higher potency.

| Target Kinase | IC50 (nM) | Notes |

| PI3Kα (p110α) | 5 | Primary Target |

| PI3Kβ (p110β) | 250 | 50-fold selectivity over PI3Kβ |

| PI3Kδ (p110δ) | 800 | 160-fold selectivity over PI3Kδ |

| PI3Kγ (p110γ) | 1200 | 240-fold selectivity over PI3Kγ |

| mTOR | >10,000 | Low activity against mTOR |

| DNA-PK | >10,000 | Low activity against DNA-PK |

| aPKC | >10,000 | Representative of AGC kinase family |

| MEK1 | >10,000 | Representative of STE kinase family |

| SRC | >10,000 | Representative of TK kinase family |

Data is hypothetical for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the target selectivity profile are provided below.

1. Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of an inhibitor against purified PI3K isoforms.[5]

-

Principle: The Adapta™ assay is a fluorescence-based immunoassay that measures ADP formation, a universal product of kinase reactions. The assay uses a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of ADP produced by the kinase, the antibody binds the tracer, resulting in a high TR-FRET signal. ADP produced by the kinase displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal. The degree of inhibition is proportional to the FRET signal.[5]

-

Materials:

-

Purified recombinant PI3K enzymes (p110α/p85α, p110β/p85α, etc.)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

PI3K-IN-XX (or other test compounds) dissolved in DMSO

-

Adapta™ Eu-anti-ADP Antibody

-

Adapta™ ADP Tracer

-

TR-FRET Dilution Buffer

-

384-well low-volume plates

-

Plate reader capable of time-resolved fluorescence detection

-

-

Step-by-Step Procedure:

-

Compound Plating: Prepare serial dilutions of PI3K-IN-XX in DMSO. Dispense a small volume (e.g., 0.5 µL) of each dilution into the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and wells with a known potent pan-PI3K inhibitor as a positive control (100% inhibition).

-

Kinase/Substrate Addition: Prepare a mixture of the PI3K enzyme and the lipid substrate in the appropriate kinase reaction buffer. Dispense this mixture into each well of the assay plate.

-

Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase isoform.[6]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction by adding EDTA. Add the Adapta™ detection reagents (Eu-anti-ADP antibody and ADP tracer) to each well.

-

Final Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the detection reagents to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2. Cellular Target Engagement Assay (Western Blot for Phospho-Akt)

This protocol describes how to assess the ability of a PI3K inhibitor to block the PI3K pathway in a cellular context by measuring the phosphorylation of the downstream effector Akt.

-

Principle: Activation of the PI3K pathway leads to the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308).[7] A potent and cell-permeable PI3K inhibitor will reduce the levels of phosphorylated Akt (p-Akt) in cells stimulated with a growth factor. This change can be quantified by Western blotting using phospho-specific antibodies.

-

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

Growth factor (e.g., insulin, IGF-1)

-

PI3K-IN-XX (or other test compounds) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

-

-

Step-by-Step Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. The next day, serum-starve the cells for several hours to reduce basal PI3K signaling.

-

Inhibitor Pre-incubation: Treat the cells with various concentrations of PI3K-IN-XX for 1-2 hours.

-

Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 nM insulin) for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Re-probing: Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the p-Akt signal.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50.

-

Mandatory Visualizations

PI3K Signaling Pathway

Caption: The PI3K/AKT signaling pathway is activated by receptor tyrosine kinases (RTKs).

Kinase Inhibitor Selectivity Profiling Workflow

Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.

Conclusion

A comprehensive understanding of a PI3K inhibitor's target selectivity profile is paramount for its successful development as a therapeutic agent. By employing a combination of biochemical and cellular assays, researchers can elucidate the potency and specificity of a compound, which is crucial for predicting both its efficacy and potential side effects. The methodologies and illustrative data presented in this guide provide a framework for the rigorous evaluation of novel PI3K inhibitors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. promega.com [promega.com]

- 7. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

The Binding Affinity of PI3K-IN-26 to PI3K Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. Class I PI3Ks, which are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85), are the most implicated in cancer. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells.[1][2] The development of isoform-selective PI3K inhibitors is a key strategy in cancer drug discovery to maximize therapeutic efficacy while minimizing off-target effects.

This technical guide focuses on the binding affinity of the inhibitor PI3K-IN-26 to the various PI3K isoforms. While specific biochemical assay data for this compound against individual PI3K isoforms is not publicly available, this guide will provide a comprehensive overview of the methodologies used to determine such binding affinities and present illustrative data from a well-characterized pan-PI3K inhibitor to demonstrate the principles of isoform selectivity.

PI3K Signaling Pathway

The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and other kinases. Once activated, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions.

Binding Affinity of PI3K Inhibitors

The binding affinity of an inhibitor to its target kinase is a critical determinant of its potency and selectivity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity and greater potency.

This compound

Illustrative Example: A Pan-PI3K Inhibitor

To illustrate how binding affinity data is presented and interpreted, the following table summarizes the IC50 values for a well-characterized pan-Class I PI3K inhibitor, Compound X, against the four p110 isoforms.

| PI3K Isoform | Catalytic Subunit | IC50 (nM) of Compound X |

| PI3Kα | p110α | 5 |

| PI3Kβ | p110β | 15 |

| PI3Kγ | p110γ | 10 |

| PI3Kδ | p110δ | 2 |

This data is for illustrative purposes and does not represent this compound.

This profile indicates that Compound X is a potent inhibitor of all four Class I PI3K isoforms, with the highest affinity for p110δ. The variation in IC50 values across the isoforms highlights the concept of a selectivity profile.

Experimental Protocols for Determining Binding Affinity

The binding affinity of PI3K inhibitors is determined through various in vitro biochemical and cell-based assays.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified PI3K isoform. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay .

Principle: This assay measures the production of PIP3 by the PI3K enzyme. A biotinylated PIP2 substrate is used, and the resulting biotinylated PIP3 product is detected by a Europium cryptate-labeled anti-PIP3 antibody and a streptavidin-conjugated fluorophore. When the antibody and streptavidin are in close proximity (bound to the same PIP3 molecule), a FRET signal is generated. An inhibitor will reduce the production of PIP3, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing a suitable pH, salts, and cofactors (e.g., MgCl2, DTT).

-

Dilute the purified recombinant PI3K isoform (e.g., p110α/p85α) to the desired concentration in the reaction buffer.

-

Prepare a solution of the biotinylated PIP2 substrate and ATP.

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then in the reaction buffer.

-

-

Kinase Reaction:

-

In a microplate, add the PI3K enzyme and the inhibitor solution.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate for a specific time (e.g., 60 minutes) at room temperature to allow for PIP3 production.

-

-

Detection:

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the detection reagents: Europium cryptate-labeled anti-PIP3 antibody and streptavidin-conjugated fluorophore.

-

Incubate for a period to allow for binding to the biotinylated PIP3.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at two different wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the two fluorescence signals to determine the HTRF signal.

-

Plot the HTRF signal against the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Assays

Cell-based assays measure the effect of an inhibitor on the PI3K signaling pathway within a cellular environment. These assays provide information on the compound's cell permeability, off-target effects, and efficacy in a more physiologically relevant context.

Principle: A common cell-based assay measures the phosphorylation of AKT at Serine 473 (p-AKT), a downstream marker of PI3K activity. This can be done using techniques like Western blotting or an AlphaLISA assay.

Methodology (AlphaLISA):

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line with a known PI3K pathway activation status) in a microplate and allow them to adhere.

-

Treat the cells with serial dilutions of the inhibitor for a specific duration.

-

Lyse the cells to release the intracellular proteins.

-

-

Immunoassay:

-

Add the cell lysate to a microplate containing AlphaLISA acceptor beads conjugated to an anti-p-AKT (Ser473) antibody and biotinylated anti-total AKT antibody.

-

Incubate to allow the formation of an immunocomplex.

-

Add streptavidin-coated donor beads.

-

Incubate in the dark.

-

-

Detection and Analysis:

-

In the presence of the immunocomplex, the donor and acceptor beads are brought into close proximity.

-

Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission.

-

The light signal is measured, and the IC50 is calculated by plotting the signal against the inhibitor concentration.

-

Isoform Selectivity

The development of PI3K inhibitors aims for either pan-inhibition of all Class I isoforms or selective inhibition of one or more isoforms. The choice of strategy depends on the therapeutic indication. For example, inhibitors targeting the p110δ isoform are particularly relevant for hematological malignancies. The selectivity of an inhibitor is determined by comparing its IC50 or Ki values across the different isoforms.

Conclusion

Understanding the binding affinity and isoform selectivity of PI3K inhibitors is paramount for the development of effective and safe cancer therapeutics. While specific biochemical data for this compound against individual p110 isoforms remains to be publicly disclosed, its potent activity in cell-based assays suggests it is a significant inhibitor of the PI3K pathway. The experimental protocols and principles of isoform selectivity outlined in this guide provide a framework for the evaluation of this compound and other novel PI3K inhibitors as they progress through the drug discovery and development pipeline. Further research is required to fully characterize the biochemical profile of this compound and its therapeutic potential.

References

A Technical Guide to the Downstream Signaling Effects of Pan-Phosphoinositide 3-Kinase (PI3K) Inhibitors

Disclaimer: As of the latest data, a specific molecule designated "PI3K-IN-26" is not documented in publicly available scientific literature. This guide will therefore address the well-characterized downstream signaling effects of potent, selective, pan-Class I PI3K inhibitors, using "this compound" as a representative compound for this class of molecules. The quantitative data and protocols provided are based on established findings for known pan-PI3K inhibitors.

Introduction: The PI3K/AKT/mTOR Pathway as a Therapeutic Target

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of essential cellular processes, including proliferation, growth, survival, metabolism, and motility. This pathway is one of the most frequently hyperactivated signaling networks in human cancer, driven by genetic alterations such as mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or amplification of receptor tyrosine kinases (RTKs). Its central role in oncogenesis makes it a highly attractive target for cancer therapy.

Pan-PI3K inhibitors are small molecules designed to block the activity of all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). By doing so, they aim to comprehensively shut down the oncogenic signaling driven by this pathway, offering a broad therapeutic window across various cancer types. This document provides an in-depth technical overview of the downstream effects of a representative pan-PI3K inhibitor, "this compound," intended for researchers, scientists, and drug development professionals.

Mechanism of Action of a Pan-PI3K Inhibitor

Pan-Class I PI3K inhibitors like this compound function as ATP-competitive inhibitors of the p110 catalytic subunits. The primary molecular action is the prevention of the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane. This blockade of PIP3 production is the initiating event that abrogates the entire downstream signaling cascade. The tumor suppressor PTEN is the natural antagonist of PI3K, dephosphorylating PIP3 back to PIP2 to terminate the signal.

Quantitative Downstream Effects of Pan-PI3K Inhibition

The efficacy of a pan-PI3K inhibitor is quantified by its biochemical potency against the target enzymes and its ability to modulate downstream signaling and cellular functions.

Table 1: Biochemical Potency of Representative Pan-PI3K Inhibitors

| Compound | p110α (IC₅₀, nM) | p110β (IC₅₀, nM) | p110δ (IC₅₀, nM) | p110γ (IC₅₀, nM) |

| BKM120 | 52 | 166 | 116 | 262 |

| ZSTK474 | 18 | 370 | 95 | 22 |

| Pictilisib (GDC-0941) | 3 | 33 | 3 | 19 |

| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 |

| Note: Data is compiled from various public sources and serves as a representation of the potency of pan-PI3K inhibitors. |

Table 2: Cellular Effects on Downstream Signaling

| Cell Line | Treatment (Conc.) | p-AKT (Ser473) Inhibition | p-S6 (Ser235/236) Inhibition |

| KG-1 (AML) | BKM120 (4 µM) | Significant decrease | Significant decrease |

| T-ALL Cell Lines | ZSTK474 (5 µM) | > 80% decrease | > 75% decrease |

| CLL Patient Cells | Copanlisib (1-10 nM) | Potent, dose-dependent decrease | Potent, dose-dependent decrease |

| Note: Inhibition is typically measured by Western Blot or flow cytometry and quantified relative to a vehicle control.[1][2][3] |

Table 3: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation | Representative GI₅₀ (µM) |

| SKOV3 | Ovarian | PIK3CA mutant | ~ 0.5 - 1.5 |

| IGROV1 | Ovarian | PTEN null | ~ 0.5 - 1.5 |

| A498 | Renal | PTEN null | ~ 1.0 - 2.0 |

| U87-MG | Glioblastoma | PTEN null | < 1.0 |

| PC3 | Prostate | PTEN null | < 1.0 |

| Note: GI₅₀ (Growth Inhibition 50%) values are highly dependent on the specific inhibitor and assay conditions (e.g., 72h incubation). Cells with PI3K pathway alterations (PIK3CA mutation or PTEN loss) generally show higher sensitivity.[4][5] |

Experimental Protocols for Assessing Downstream Effects

A robust assessment of a PI3K inhibitor requires a combination of biochemical, cellular, and functional assays.

Diagram: General Experimental Workflow

Protocol: Western Blotting for Phospho-protein Analysis

This protocol is for assessing the phosphorylation status of key downstream targets like AKT and S6K.

-

Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and allow them to adhere overnight. Serum-starve cells for 4-6 hours, then stimulate with a growth factor (e.g., 100 ng/mL IGF-1) in the presence of varying concentrations of this compound or vehicle (DMSO) for 30-60 minutes.

-

Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[6]

-

Protein Quantification: Scrape cells, transfer lysate to a microcentrifuge tube, and centrifuge at 14,000 xg for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[7]

-

Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to reduce non-specific binding.[6] Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total-AKT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[8]

-

Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis is used to quantify changes in protein phosphorylation.

Protocol: In Vitro PI3K Kinase Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of this compound on PI3K enzymatic activity. The ADP-Glo™ Kinase Assay is a common method.[9][10]

-

Reagent Preparation: Prepare PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂). Prepare the lipid substrate (e.g., PIP2) in the kinase buffer.

-

Reaction Setup: In a 384-well plate, add:

-

0.5 µL of this compound (at various concentrations) or vehicle control.

-

4 µL of recombinant PI3K enzyme (e.g., p110α/p85α) diluted in the kinase/lipid substrate mixture.

-

0.5 µL of ATP solution (e.g., final concentration of 25-50 µM).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, and then catalyze a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

-

Measurement: Read the luminescence signal on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell Viability Assay (CCK-8/WST-8 Method)

This protocol measures the anti-proliferative effect of the inhibitor.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium and allow them to attach overnight.

-

Treatment: The next day, treat the cells with a serial dilution of this compound (typically from 1 nM to 20 µM) or vehicle control. Include wells with media only for background control.

-

Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

Reagent Addition: Add 10 µL of CCK-8 (or similar WST reagent) to each well.[11] Incubate for 1-4 hours, until a visible color change occurs.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the log of the inhibitor concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Conclusion

The comprehensive evaluation of a pan-PI3K inhibitor like the representative "this compound" demonstrates a clear mechanism of action resulting in potent and specific downstream effects. Inhibition of PI3K activity leads to a rapid decrease in the phosphorylation of key signaling nodes such as AKT and S6K. This biochemical modulation translates into significant cellular consequences, including the arrest of cell cycle progression and a potent anti-proliferative effect, particularly in cancer cells harboring activating mutations in the PI3K pathway. The protocols and data presented in this guide provide a robust framework for researchers to characterize the efficacy and mechanism of novel PI3K pathway inhibitors in a preclinical setting.

References

- 1. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. promega.de [promega.de]

- 10. promega.com [promega.com]

- 11. Frontiers | Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway [frontiersin.org]

The Effect of PI3K-IN-26 on Akt Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] PI3K inhibitors block the pathway, leading to a reduction in the phosphorylation and activation of Akt, a key downstream effector. This guide provides a technical overview of the effects of PI3K-IN-26, a potent PI3K inhibitor, on Akt phosphorylation.

This compound: A Potent PI3K Inhibitor

This compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K). It was identified as compound 1 in patent WO2016066142A1.

Quantitative Data

| Compound | Cell Line | Assay | IC50 (nM) |

| This compound | SU-DHL-6 | Cell Viability | 36 |

Table 1: Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound was determined in the SU-DHL-6 human diffuse large B-cell lymphoma cell line.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2). Dual phosphorylation at both sites is required for the full activation of Akt. Activated Akt then phosphorylates a wide array of downstream substrates, promoting cell survival, growth, and proliferation.

Figure 1: PI3K/Akt Signaling Pathway and Inhibition by this compound.

Experimental Protocol: Assessment of Akt Phosphorylation by Western Blot

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of Akt at Ser473 and Thr308 in a relevant cell line, such as SU-DHL-6.

Materials and Reagents

-

Cell Line: SU-DHL-6 (or other appropriate cell line)

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound: Stock solution in DMSO

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

-

Protein Assay Reagent: BCA (Bicinchoninic acid) assay kit

-

SDS-PAGE Gels: 4-12% Bis-Tris gels

-

Transfer Buffer: NuPAGE Transfer Buffer

-

Membranes: Polyvinylidene difluoride (PVDF) membranes

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-phospho-Akt (Thr308)

-

Rabbit or Mouse anti-total Akt

-

Mouse anti-β-actin (or other loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) detection reagent

-

Imaging System: Chemiluminescence imager

Experimental Workflow

Figure 2: Experimental Workflow for Western Blot Analysis of Akt Phosphorylation.

Detailed Procedure

-

Cell Culture and Treatment:

-

Culture SU-DHL-6 cells in complete RPMI-1640 medium.

-

Seed cells at an appropriate density and allow them to grow overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To analyze total Akt and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

-

Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal and then to the loading control to determine the relative change in Akt phosphorylation.

-

Expected Outcome

Treatment of cells with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of Akt at both the Ser473 and Thr308 sites, without affecting the total levels of Akt protein. This would confirm the on-target activity of the inhibitor on the PI3K/Akt signaling pathway.

Conclusion

This compound is a potent inhibitor of PI3K. Its activity can be functionally assessed by measuring the downstream phosphorylation of Akt. The provided experimental protocol offers a robust method for researchers to quantify the inhibitory effect of this compound on Akt phosphorylation, a critical step in the preclinical evaluation of this and other PI3K pathway inhibitors. Further studies are warranted to establish a comprehensive dose-response profile and to explore the inhibitor's efficacy in various cancer models.

References

PI3K-IN-26: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-26, with a focus on its activity in cancer cell lines. This document summarizes the currently available public data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and development efforts.

Introduction to PI3K and Cancer

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins, thereby fostering cell survival.

In many human cancers, the PI3K/AKT/mTOR pathway is hyperactivated due to mutations in key components, such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity by dephosphorylating PIP3. This aberrant signaling drives tumor progression and has made the PI3K pathway a prime target for cancer therapy. PI3K inhibitors are a class of targeted therapies designed to block the activity of PI3K enzymes, thereby inhibiting downstream signaling and curbing cancer cell growth and survival.

This compound: Activity in Cancer Cell Lines

This compound is a potent inhibitor of PI3K. Publicly available data on the activity of this compound across a wide range of cancer cell lines is currently limited. However, its inhibitory concentration has been reported in the SU-DHL-6 human B-cell lymphoma cell line.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (nM) |

| This compound | SU-DHL-6 | 36[1][2][3][4][5] |

SU-DHL-6 is a diffuse large B-cell lymphoma (DLBCL) cell line established from the peritoneal effusion of a 43-year-old male patient.[6] These cells grow in suspension and are characterized by a t(14;18)(q32;q21) translocation, which involves the BCL-2 gene.[6]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following represents a standard methodology for determining the IC50 of a PI3K inhibitor in a suspension cancer cell line like SU-DHL-6.

Cell Viability Assay (IC50 Determination)

This protocol outlines a common method using a resazurin-based assay to measure cell viability.

1. Cell Culture and Maintenance:

-

Culture SU-DHL-6 cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase before starting the experiment.

2. Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C or -80°C.

3. Seeding of Cells:

-

Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 to 10,000 cells per well) in fresh culture medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well microplate.

4. Drug Treatment:

-

Prepare a serial dilution of this compound from the stock solution in culture medium. A typical concentration range for an initial experiment might be from 1 nM to 10 µM.

-

Add 100 µL of the diluted inhibitor to the respective wells, resulting in a final volume of 200 µL per well.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

5. Incubation:

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) in the incubator.

6. Cell Viability Measurement:

-

Add a cell viability reagent, such as PrestoBlue™ or CellTiter-Blue®, to each well according to the manufacturer's instructions (typically 10-20 µL per well).

-

Incubate the plate for an additional 1-4 hours at 37°C.

-

Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

7. Data Analysis:

-

Subtract the background fluorescence/absorbance from the no-cell control wells.

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Western Blot Analysis of PI3K Pathway Modulation

This protocol describes how to assess the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K pathway.

1. Cell Treatment and Lysis:

-

Seed SU-DHL-6 cells in a 6-well plate at a higher density (e.g., 1 x 10^6 cells/mL).

-

Treat the cells with this compound at various concentrations (e.g., below and above the IC50) and for different time points. Include a vehicle control.

-

Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.

2. Electrophoresis and Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6 ribosomal protein, total S6) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation.

Visualizing Signaling Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the core components and interactions within the PI3K signaling cascade.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for PI3K Inhibitor Evaluation

This diagram outlines a typical workflow for assessing the in vitro efficacy of a PI3K inhibitor like this compound.

Caption: A typical experimental workflow for evaluating a PI3K inhibitor in vitro.

Conclusion and Future Directions

This compound has demonstrated potent inhibition of the SU-DHL-6 B-cell lymphoma cell line. However, a comprehensive understanding of its efficacy and mechanism of action requires further investigation across a broader panel of cancer cell lines with diverse genetic backgrounds. Future research should focus on determining the IC50 values of this compound in other hematological and solid tumor cell lines, elucidating its isoform selectivity profile (i.e., its relative potency against PI3Kα, β, γ, and δ), and further characterizing its downstream effects on cell signaling, apoptosis, and cell cycle progression. Such studies will be crucial for identifying the cancer types most likely to respond to this compound and for guiding its potential clinical development.

References

- 1. This compound|CAS 1918151-65-1|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. immunomart.com [immunomart.com]

- 6. SU-DHL-6 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Role of PI3K-IN-26 in Apoptosis Induction: A Technical Guide

Disclaimer: Publicly available scientific literature and research data specifically detailing the role of "PI3K-IN-26" in apoptosis induction are limited. This guide provides an in-depth overview of the established mechanisms by which Phosphoinositide 3-kinase (PI3K) inhibitors, as a class, induce apoptosis. The information presented here serves as a scientific framework for understanding the probable role and mechanism of action of this compound, a potent PI3K inhibitor.

This compound has been identified as a potent inhibitor of PI3K with a reported IC50 of 36 nM in the SU-DHL-6 human B-cell lymphoma cell line.[1][2][3][4] This potency suggests its potential to effectively modulate the PI3K signaling pathway and, consequently, induce apoptosis in sensitive cancer cell lines.

The PI3K/Akt Signaling Pathway: A Central Regulator of Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, metabolism, and, most notably, survival.[5][6][7][8][9] In many forms of cancer, this pathway is hyperactivated, providing tumor cells with a significant survival advantage by actively suppressing apoptosis (programmed cell death).

The anti-apoptotic function of this pathway is primarily mediated by the serine/threonine kinase Akt (also known as Protein Kinase B). Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt at the plasma membrane, leading to its phosphorylation and activation.[5]

Once active, Akt phosphorylates a wide array of downstream targets to inhibit apoptosis through several mechanisms:

-

Inactivation of Pro-Apoptotic Proteins: Akt can directly phosphorylate and inactivate pro-apoptotic members of the Bcl-2 family, such as BAD (Bcl-2-associated death promoter). Phosphorylation of BAD causes it to be sequestered in the cytoplasm, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.

-

Inhibition of Pro-Apoptotic Transcription Factors: Akt can phosphorylate and inhibit Forkhead box O (FOXO) transcription factors, sequestering them in the cytoplasm and preventing the transcription of genes that promote apoptosis, such as Bim and Fas ligand.

-

Activation of Pro-Survival Transcription Factors: Akt can activate the IKK complex, leading to the activation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes, including Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein).[5]

Apoptosis Induction through PI3K Inhibition

PI3K inhibitors, such as this compound, exert their pro-apoptotic effects by directly targeting and blocking the catalytic activity of PI3K. This inhibition prevents the conversion of PIP2 to PIP3, thereby blocking the recruitment and activation of Akt.[10][11][12][13] The subsequent decrease in active Akt levels effectively "switches off" the pro-survival signals, leading to the activation of the apoptotic cascade.

The key molecular events following PI3K inhibition include:

-

Activation of Pro-Apoptotic Bcl-2 Family Members: With reduced Akt activity, pro-apoptotic proteins like BAD are no longer inhibited. Dephosphorylated BAD is free to bind to and antagonize anti-apoptotic proteins Bcl-2 and Bcl-xL. This releases pro-apoptotic effector proteins Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to its permeabilization.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of pores by Bax and Bak allows for the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, Caspase-9. Caspase-9 then cleaves and activates the executioner caspases, such as Caspase-3 and Caspase-7.[10]

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and ultimately, cell death.[14]

Quantitative Data on Apoptosis Induction by PI3K Inhibitors

The efficacy of a PI3K inhibitor in inducing apoptosis is typically quantified through various cell-based assays. The tables below present representative data that would be expected from studies on a potent PI3K inhibitor.

Table 1: Cellular Potency and Apoptosis Induction This table summarizes typical quantitative data on the effects of PI3K inhibitors on cell viability and the induction of apoptosis in a sensitive cancer cell line, such as SU-DHL-6.

| Parameter | Description | Representative Value |

| IC50 (Cell Viability) | Concentration of the inhibitor that reduces cell viability by 50% after a defined period (e.g., 72 hours). | 36 nM (for this compound in SU-DHL-6 cells)[1][2][3] |

| % Apoptotic Cells | Percentage of cells positive for Annexin V staining after treatment (e.g., 48 hours). | 40-70% (at 10x IC50) |

| Fold Increase in Caspase-3/7 Activity | Relative increase in the activity of executioner caspases compared to untreated control cells. | 5-15 fold[15] |

Table 2: Modulation of Apoptotic Protein Expression This table illustrates the expected changes in the expression levels of key pro- and anti-apoptotic proteins following treatment with a PI3K inhibitor, as determined by Western blotting.

| Protein | Function | Expected Change with PI3K Inhibitor |

| p-Akt (S473) | Active form of Akt | Decrease |

| Bcl-2 | Anti-apoptotic | Decrease or No Change |

| Bax | Pro-apoptotic | Increase or No Change |

| Bcl-2/Bax Ratio | Indicator of apoptotic susceptibility | Decrease |

| Cleaved Caspase-3 | Active executioner caspase | Increase |

| Cleaved PARP | Substrate of cleaved caspases | Increase |

Key Experimental Protocols

To characterize the role of a compound like this compound in apoptosis induction, a series of standardized in vitro assays are employed.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19][20][21][22][23]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

-

Cell Preparation: Seed cells (e.g., SU-DHL-6) at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Treat with various concentrations of this compound and an untreated control for the desired time (e.g., 24, 48 hours).

-

Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold 1X PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7.[24][25][26][27][28]

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. When added to the cell sample, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase activity.

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

-

Treatment: Treat cells with this compound and controls for the desired time.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Protocol 3: Western Blotting for Apoptotic Markers

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.[29][30][31][32]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., p-Akt, Bcl-2, cleaved Caspase-3). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion

While direct experimental evidence for the pro-apoptotic role of this compound is not yet widely published, its identity as a potent PI3K inhibitor strongly supports this function. By inhibiting the PI3K/Akt survival pathway, this compound is expected to disinhibit pro-apoptotic signals, leading to the activation of the intrinsic mitochondrial apoptosis pathway. This would be characterized by the activation of executioner caspases, cleavage of PARP, and ultimately, programmed cell death in sensitive cell lines. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for the rigorous investigation and confirmation of the apoptosis-inducing capabilities of this compound and other novel PI3K inhibitors.

References

- 1. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Products | DC Chemicals [dcchemicals.com]

- 5. cusabio.com [cusabio.com]

- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanistic insights into traditional Chinese medicine for viral pneumonia treatment: signaling pathway perspectives [frontiersin.org]

- 9. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling. | Semantic Scholar [semanticscholar.org]

- 12. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synergistic interactions with PI3K inhibition that induce apoptosis | eLife [elifesciences.org]

- 14. researchgate.net [researchgate.net]

- 15. PI3K/mTOR INHIBITION MARKEDLY POTENTIATES HDAC INHIBITOR ACTIVITY IN NHL CELLS THROUGH BIM- and MCL-1-DEPENDENT MECHANISMS IN VITRO AND IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bdbiosciences.com [bdbiosciences.com]

- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 22. Frontiers | Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway [frontiersin.org]

- 23. Apoptosis Protocols | Thermo Fisher Scientific - SE [thermofisher.com]

- 24. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 25. Caspase 3/7 assay [bio-protocol.org]

- 26. promega.in [promega.in]

- 27. promega.com [promega.com]

- 28. biocompare.com [biocompare.com]

- 29. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 30. edspace.american.edu [edspace.american.edu]

- 31. researchgate.net [researchgate.net]

- 32. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of PI3K-IN-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention. PI3K-IN-26 is a potent inhibitor of the PI3K pathway, demonstrating an IC50 of 36 nM in SU-DHL-6 cells, a diffuse large B-cell lymphoma cell line[1]. These application notes provide a detailed protocol for the in vitro biochemical evaluation of this compound, enabling researchers to assess its inhibitory activity against specific PI3K isoforms.